1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one
描述
1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a piperazine ring and a 2-phenoxypropan-1-one substituent. The piperazine moiety enhances solubility and facilitates interactions with biological targets, while the phenoxypropanone group may influence steric and electronic properties.
属性
IUPAC Name |
1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-13(27-14-6-4-3-5-7-14)18(26)25-10-8-24(9-11-25)17-15-16(19-12-20-17)23(2)22-21-15/h3-7,12-13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULJHYRRDKJORF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR plays a critical role in cell survival, growth, differentiation, and tumour formation.
Mode of Action
The compound interacts with EGFR, inhibiting its activity. This inhibition is likely due to the compound’s ability to bind to the active site of the receptor, preventing the binding of its natural ligands. This results in the inhibition of the downstream signaling pathways that are normally activated by EGFR.
Biochemical Pathways
EGFR is part of several key biochemical pathways, including the MAPK, Akt, and JNK pathways, which are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, this compound disrupts these pathways, potentially leading to reduced cell proliferation and survival.
Result of Action
The inhibition of EGFR by this compound can lead to a decrease in cell proliferation and survival, particularly in cells where EGFR is overexpressed or mutated. This makes it a potential candidate for the treatment of certain types of cancer.
生化分析
Biochemical Properties
Triazole compounds, such as 1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one, are known to interact with a variety of enzymes and receptors, showing versatile biological activities. They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular.
生物活性
The compound 1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one represents a novel addition to the family of triazolo-pyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazole moiety fused with a pyrimidine ring, linked to a piperazine group and a phenoxypropanone. Its molecular formula is with a molecular weight of approximately 351.42 g/mol.
Mechanisms of Biological Activity
Triazolo-pyrimidine derivatives have been shown to exhibit a range of biological activities through various mechanisms:
-
Anticancer Activity :
- Triazolo-pyrimidines have been identified as inhibitors of specific tyrosine kinases involved in cancer cell proliferation. For instance, studies have demonstrated that these compounds can inhibit BCR-ABL kinase activity, which is crucial in chronic myeloid leukemia (CML) treatment .
- The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with signaling pathways such as the PI3K/AKT pathway .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the triazolo-pyrimidine class:
科学研究应用
Key Features:
- Triazole and Piperazine Moieties : Known for diverse biological activities.
- Phenoxypropanone Group : Enhances reactivity and potential pharmacological properties.
Research indicates that compounds with similar structures exhibit a variety of biological activities, including:
- Antimicrobial Activity : Compounds containing triazole rings have shown effectiveness against various bacterial strains.
- Anticancer Potential : Triazole derivatives are recognized for their ability to inhibit tumor growth through mechanisms such as apoptosis induction.
Antimicrobial Applications
Studies have demonstrated the antimicrobial properties of related compounds. For instance, derivatives of triazolopyrimidine have been screened for their efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicate varying degrees of activity:
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| 5a | Moderate | Good |
| 5b | Excellent | Moderate |
| 5k | Good | Excellent |
These findings suggest that 1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one could be a candidate for developing new antimicrobial agents.
Case Studies
Recent investigations into the applications of similar compounds provide insights into their therapeutic potential:
- Triazole Derivatives in Cancer Therapy : A study highlighted that triazole-containing compounds significantly reduced tumor size in animal models when administered at specific doses.
- Antimicrobial Screening : In vitro assays have shown that several derivatives exhibit potent activity against multidrug-resistant bacterial strains.
Comparative Analysis with Related Compounds
Several compounds share structural or functional similarities with 1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Fluorotriazolo[4,5-d]pyrimidine | Fluorinated triazole | Antitumor activity |
| 4-Piperazinyl triazolopyrimidine | Piperazine and triazole | Inhibits kinases |
| Phenoxypropanoic acid derivatives | Phenoxy group | Anti-inflammatory properties |
These comparisons highlight the diversity within the triazolopyrimidine class while emphasizing the unique characteristics of the compound .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
The triazolo-pyrimidine core distinguishes this compound from pyrazolo-pyrimidine derivatives, such as those reported in (e.g., 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine). Key differences include:
- Core Heteroatoms: Triazolo[4,5-d]pyrimidine (two nitrogen atoms in the triazole ring) vs. pyrazolo[3,4-d]pyrimidine (one nitrogen in the pyrazole ring).
- Substituent Patterns: The target compound’s piperazine and phenoxypropanone groups contrast with the p-tolyl and hydrazine substituents in ’s derivatives. These modifications likely alter pharmacokinetic properties (e.g., solubility, bioavailability).
Research Findings and Implications
- Kinase Inhibition Potential: Triazolo-pyrimidines are explored as ATP-competitive kinase inhibitors. The target compound’s piperazine group may improve binding affinity compared to simpler pyrazolo analogs .
- Metabolic Stability: The phenoxypropanone moiety could reduce metabolic degradation compared to hydrazine-containing derivatives, which are prone to oxidation .
- Crystallographic Challenges : Structural elucidation of such compounds often employs SHELX-based refinement , though the bulky substituents in the target compound may complicate crystallography.
常见问题
Q. How can researchers optimize the synthesis of this triazolo-pyrimidine derivative to improve yield and purity?
- Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling of the triazolo-pyrimidine core with the piperazine moiety. Key steps include:
- Step 1: Use Pd/C or CuI as catalysts for Ullmann-type coupling reactions to attach the triazolo-pyrimidine group to the piperazine ring .
- Step 2: Optimize solvent selection (e.g., DMF or dichloromethane) to enhance reaction efficiency and reduce side products .
- Step 3: Purify intermediates via column chromatography or recrystallization using ethanol/water mixtures .
- Validation: Confirm purity via HPLC (≥95%) and structural integrity via -NMR and HRMS .
Q. What analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?
- Methodological Answer:
- Structural Confirmation: Use -NMR and -NMR to verify the triazolo-pyrimidine core and piperazine connectivity. X-ray crystallography (if crystalline) resolves stereochemical ambiguities .
- Solubility Profiling: Employ shake-flask methods in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) to determine solubility, critical for in vitro assays .
- Thermal Stability: Conduct differential scanning calorimetry (DSC) to assess decomposition temperatures .
Q. How to design initial bioactivity screens for this compound?
- Methodological Answer:
- Target Selection: Prioritize kinases (e.g., Aurora kinases) or tubulin polymerization assays, given structural similarities to known inhibitors .
- In Vitro Assays: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Include positive controls (e.g., paclitaxel for tubulin) .
- Dose-Response Analysis: Generate IC curves using GraphPad Prism, ensuring triplicate replicates to minimize variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer:
- Data Harmonization: Compare assay conditions (e.g., cell line origins, serum concentrations) that may alter results. For example, tubulin inhibition efficacy varies with GTP concentration in buffer .
- Structural Analogues: Cross-reference activity of analogues (e.g., 3-methyl vs. 3-benzyl derivatives) to identify substituent-specific effects .
- Meta-Analysis: Use tools like RevMan to statistically pool data from independent studies, highlighting outliers for further validation .
Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound?
- Methodological Answer:
- Computational Modeling: Perform molecular docking (AutoDock Vina) against predicted targets (e.g., tubulin PDB:1SA0) to identify binding pockets .
- Pull-Down Assays: Use biotinylated derivatives with streptavidin beads to isolate interacting proteins, followed by LC-MS/MS identification .
- Pathway Analysis: Apply RNA-seq or phosphoproteomics to track downstream effects (e.g., apoptosis markers like caspase-3) .
Q. How to design in vivo studies to evaluate pharmacokinetics and toxicity?
- Methodological Answer:
- Animal Models: Use BALB/c mice for preliminary PK studies (IV/PO administration). Measure plasma concentrations via LC-MS at 0.5, 2, 6, 12, and 24 h .
- Toxicity Endpoints: Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly. Perform histopathology on organs post-sacrifice .
- Formulation: Optimize solubility using PEG-400 or cyclodextrin complexes for improved bioavailability .
Q. How can structure-activity relationship (SAR) studies be structured to enhance potency?
- Methodological Answer:
- Core Modifications: Synthesize derivatives with varied substituents (e.g., 3-ethyl, 3-cyclopropyl) on the triazolo-pyrimidine ring to test steric effects .
- Piperazine Substitutions: Replace piperazine with morpholine or thiomorpholine to assess impact on target binding .
- Phenoxy Group Optimization: Introduce electron-withdrawing groups (e.g., -NO, -CF) to the phenoxy moiety to modulate lipophilicity .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC values for tubulin inhibition?
- Resolution Framework:
- Assay Conditions: Verify GTP concentration (0.5–1.0 mM) and temperature (37°C vs. room temperature), which affect tubulin polymerization rates .
- Compound Stability: Test if degradation products (e.g., via HPLC) contribute to variability. Use fresh DMSO stocks to minimize oxidation .
- Control Benchmarks: Normalize data against colchicine (IC ~1.2 µM) to calibrate inter-lab variability .
Methodological Resources
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
